Annocherimolin
Description
Contextualization of Annonaceous Acetogenins (B1209576) in Natural Products Research
Annonaceous acetogenins represent a significant class of natural products derived exclusively from plants of the Annonaceae family, which includes species such as Annona cherimola (Cherimoya), Annona muricata (Soursop), and Annona squamosa (Sugar Apple). core.ac.ukmdpi.comencyclopedia.pubmdpi.commdpi.com These compounds are characterized as waxy substances, structurally defined as long-chain (C32 or C34) fatty acid derivatives that have been combined with a propan-2-ol unit to form a terminal γ-lactone ring. core.ac.ukresearchgate.net Their complex structures often feature one or more tetrahydrofuran (B95107) (THF) rings, along with various hydroxyl, ketoxyl, and acetoxyl groups along the hydrocarbon chain. mdpi.comresearchgate.net
The scientific community's interest in Annonaceous acetogenins has grown substantially due to their broad spectrum of potent biological activities. core.ac.ukresearchgate.net Research has demonstrated their efficacy as antitumor, cytotoxic, immunosuppressive, pesticidal, antiprotozoal, and antimicrobial agents. core.ac.ukmdpi.com Since the first acetogenin (B2873293), uvaricin, was isolated in 1982, over 500 distinct compounds from this family have been described, making it a rapidly expanding field of natural products chemistry. encyclopedia.pubresearchgate.net Their unique structures and potent bioactivities continue to make them a focal point of research for the discovery of new therapeutic agents. researchgate.netpsu.edu
Historical Overview of Annocherimolin's Discovery and Isolation
This compound was first identified as a novel cytotoxic Annonaceous acetogenin isolated from an ethanolic extract of the seeds of Annona cherimolia Mill. researchgate.netacs.orgijcmas.com Its discovery was the result of bioactivity-guided fractionation, a common strategy in natural products research where extracts are systematically separated and tested to isolate active constituents. psu.edukoreascience.kr The classic extraction method involves using successive solvents of increasing polarity, followed by chromatographic separation techniques to purify individual compounds. psu.edu
Structural elucidation, performed using spectral data analysis and chemical derivatization, revealed that this compound is a mono-tetrahydrofuran (mono-THF) acetogenin. acs.org Its distinct chemical architecture features a THF ring flanked by two hydroxyl groups and a double bond at the C-21/22 position of its aliphatic chain. acs.org It shares a structural classification with other acetogenins from A. cherimola that are predominantly mono-THF α,α'-dihydroxylated compounds. encyclopedia.pub The isolation of this compound, alongside compounds like Annomolin, from A. cherimolia seeds added to the growing list of bioactive molecules sourced from this plant. researchgate.netacs.orgijcmas.com
Significance of this compound in Preclinical Biological Investigation
Preclinical investigation is a critical phase in drug discovery that involves in vitro (cell-based) and in vivo (animal model) studies to assess the pharmacological properties and potential toxicity of a new compound before it can be considered for human trials. biogem.itimcentras.lt this compound has emerged as a compound of significant interest in this context due to its potent and selective cytotoxic activities against various cancer cell lines. acs.orgijcmas.comencyclopedia.pub
Early studies highlighted the remarkable potency of this compound. It demonstrated cytotoxic effects against breast (MCF-7) and colon (HT-29) cancer cell lines with potencies approximately 10,000 times greater than adriamycin, a standard chemotherapy drug used as a positive control in these assays. acs.orgijcmas.com Further research has confirmed its cytotoxic potential against HT-29 colon cancer cells. encyclopedia.pubmdpi.com This powerful activity positions this compound as a promising candidate for further anticancer research. ijcmas.commdpi.com
The mechanism underlying the cytotoxic effects of this compound and other Annonaceous acetogenins is believed to involve the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. mdpi.comijcmas.comkoreascience.krmdpi.com This disruption of cellular energy production is a key factor in their ability to induce cancer cell death. encyclopedia.pub The selective and high-potency cytotoxic profile of this compound underscores its importance in preclinical research as a potential lead compound for the development of new anticancer therapies. ijcmas.commdpi.comnih.gov
Data Tables
Table 1: Preclinical Cytotoxic Activity of this compound
Table 2: Chemical Compounds Mentioned
Structure
2D Structure
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,11R)-2,7,11-trihydroxy-11-[(2R,5R)-5-[(Z,1R)-1-hydroxyheptadec-4-enyl]oxolan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-33(40)35-25-26-36(44-35)34(41)24-19-22-31(38)20-17-18-21-32(39)28-30-27-29(2)43-37(30)42/h14-15,27,29,31-36,38-41H,3-13,16-26,28H2,1-2H3/b15-14-/t29-,31?,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
UUZBYINALGBPKL-YOTNMGPASA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC(CCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCC(CCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
annocherimolin |
Origin of Product |
United States |
Origin and Biosynthesis of Annocherimolin
Botanical Sources and Isolation Strategies from Annona cherimola Seeds
Annocherimolin is a cytotoxic Annonaceous acetogenin (B2873293) that has been identified and isolated from the seeds of Annona cherimola, a fruit-bearing tree commonly known as the cherimoya. mdpi.comnih.govnih.gov The seeds of this plant are a known repository of various acetogenins (B1209576), which are believed to serve as a chemical defense mechanism for the plant. mdpi.com
The isolation of this compound is a multi-step process that begins with the extraction of bioactive compounds from the seeds. A typical laboratory-scale isolation strategy is detailed below:
| Step | Procedure | Purpose |
| 1. Preparation | Dried and powdered Annona cherimola seeds. | To increase the surface area for efficient solvent extraction. |
| 2. Extraction | Maceration or Soxhlet extraction with a solvent, typically ethanol. mdpi.comnih.gov | To create a crude extract containing a mixture of phytochemicals, including acetogenins. |
| 3. Solvent Partitioning | The crude ethanolic extract is partitioned with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), water). | To separate compounds based on their polarity, concentrating the acetogenins in a specific fraction (often the ethyl acetate phase). researchgate.net |
| 4. Chromatographic Separation | The acetogenin-rich fraction is subjected to various chromatographic techniques. | To separate the complex mixture into individual compounds. |
| Column Chromatography (CC) | The fraction is passed through a column packed with a stationary phase like silica (B1680970) gel, using a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. mdpi.com | For initial separation of compounds into less complex fractions based on their affinity for the stationary phase. |
| Preparative Thin-Layer Chromatography (PLC) | Fractions from CC are further purified on PLC plates, using a specific solvent system. mdpi.com | For fine purification of compounds that are not fully separated by column chromatography. |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) may be used for the final purification step. | To obtain highly pure this compound suitable for structural elucidation and bioactivity studies. |
| 6. Identification | The structure of the isolated compound is elucidated using spectral data (e.g., NMR, Mass Spectrometry) and chemical derivatization. mdpi.comnih.gov | To confirm the identity and structure of this compound. |
This systematic approach allows for the successful isolation of this compound from the complex chemical matrix of Annona cherimola seeds.
Proposed Biosynthetic Pathways of Annonaceous Acetogenins Precursors
The biosynthesis of Annonaceous acetogenins, including this compound, is a sophisticated process that begins with basic fatty acid metabolism. core.ac.ukresearchgate.net These compounds are classified as polyketides, indicating their assembly from acetate units via the polyketide pathway. mdpi.comresearchgate.net While the precise pathway for this compound has not been detailed in its entirety, a general biosynthetic scheme for Annonaceous acetogenins has been proposed, which serves as a model for its formation. tandfonline.com
The key stages of the proposed pathway are:
Chain Initiation and Elongation : The biosynthesis starts with a long-chain fatty acid (typically C32 or C34), which is assembled by a Polyketide Synthase (PKS) enzyme from acetyl-CoA and malonyl-CoA precursors. researchgate.nettandfonline.com
Formation of the γ-lactone : A defining feature of acetogenins is the terminal α,β-unsaturated γ-lactone ring. This is formed by the combination of the fatty acid chain with a propan-2-ol unit. core.ac.ukresearchgate.net
Introduction of Oxygenated Functions : The long aliphatic chain undergoes a series of modifications, including desaturation (creation of double bonds) and subsequent oxidation.
Epoxidation and Cyclization : The double bonds in the fatty acid chain are oxidized, likely by monooxygenase enzymes, to form epoxides. tandfonline.com These epoxides are key intermediates that then undergo a cascade of ring-opening and closing reactions to form the characteristic tetrahydrofuran (B95107) (THF) rings. tandfonline.com
This compound is characterized as a mono-THF acetogenin with two flanking hydroxyl groups and a double bond at the C-21/22 position. nih.gov Its biosynthesis is hypothesized to proceed from a polyunsaturated fatty acid precursor containing cis or trans double bonds. The formation of its specific mono-THF ring structure is likely the result of the controlled epoxidation of a specific diene within the precursor, followed by enzymatic cyclization to yield the final THF ring with its particular stereochemistry. core.ac.uk
Enzymatic and Genetic Aspects Implicated in this compound Biosynthesis
The biosynthesis of complex natural products like this compound is governed by a specific set of genes that encode for the necessary enzymes. While the individual enzymes have not yet been isolated and characterized, significant progress has been made in understanding the genetic basis of acetogenin production in Annona cherimola.
Recent genomic studies of the A. cherimola 'Booth' cultivar have successfully identified a putative gene cluster that is likely responsible for the biosynthesis of acetogenins. mdpi.combohrium.com This is a landmark discovery, as the genes for secondary metabolite production are often grouped together in biosynthetic gene clusters (BGCs) in plant genomes.
Key findings include:
Identification of a Polyketide BGC : A specific polyketide biosynthetic gene cluster was identified using genomic analysis tools. mdpi.com
Core Biosynthetic Genes : This cluster contains genes predicted to encode for the core enzymes required for acetogenin assembly. A key gene identified within this cluster is a Polyketide Synthase (PKS) , the central enzyme responsible for constructing the carbon backbone of acetogenins from acetate units. mdpi.com
Tailoring Enzymes : In addition to the core PKS, the gene cluster likely contains genes for "tailoring" enzymes that modify the polyketide backbone to create the final, complex structure of this compound. These enzymes are predicted to include:
Cytochrome P450 monooxygenases : Responsible for the epoxidation of double bonds, a critical step leading to THF ring formation.
Desaturases : Introduce double bonds into the fatty acid chain at specific locations.
Cyclases : Catalyze the ring-closure reaction of the epoxide intermediates to form the THF ring.
Hydroxylases/Reductases : Add hydroxyl groups at specific positions on the aliphatic chain.
The discovery of this gene cluster provides a genetic blueprint for acetogenin biosynthesis and opens the door for future research to functionally characterize each enzyme and fully elucidate the biosynthetic pathway of this compound at a molecular level.
Influence of Cultivar and Origin on this compound Content
The concentration of secondary metabolites in plants is known to be influenced by a combination of genetic factors (genotype) and environmental conditions. service.gov.uk Therefore, the this compound content in Annona cherimola seeds is expected to vary depending on the specific cultivar and the geographical origin of the plant.
Cultivar Variation: Numerous cultivars of A. cherimola have been developed and are cultivated worldwide. Genomic comparisons between different cultivars have revealed significant genetic divergence. For instance, a comparative genomic study between the American 'Booth' cultivar and the Spanish 'Fino de Jete' cultivar showed differences in genome size and repeat content, indicating they diverged genetically long ago. mdpi.combohrium.com While studies directly quantifying this compound in different cultivars are not yet available, biochemical profiling of different Annona species and varieties has shown significant variation in the content of other bioactive compounds like phenols and flavonoids. sciepub.comchemijournal.com This strongly suggests that the production of specific acetogenins like this compound is also likely to be cultivar-dependent.
Geographical Origin: The origin of Annona cherimola has been a subject of scientific discussion, with evidence pointing towards either the Andean valleys of South America or a Mesoamerican origin. This geographical separation has led to distinct genetic pools of the plant. Such genetic differences, coupled with varying environmental factors (climate, soil type, altitude) in different growing regions, can have a profound impact on the plant's phytochemistry. service.gov.uk It is therefore highly probable that the profile and concentration of acetogenins, including this compound, differ between A. cherimola populations from distinct geographical origins.
The table below summarizes the key factors influencing potential variation in this compound content.
| Factor | Description | Implication for this compound Content |
| Cultivar (Genotype) | Different named varieties (e.g., 'Booth', 'Fino de Jete') possess distinct genetic makeups. mdpi.combohrium.com | The genetic machinery (biosynthetic gene clusters) for acetogenin production may differ, leading to variations in the quantity and types of acetogenins produced. |
| Geographical Origin | Populations of A. cherimola originate from different regions (e.g., Andes, Mesoamerica) with unique environmental pressures and genetic histories. | Genetic and environmental interactions can lead to region-specific phytochemical profiles, likely affecting this compound levels. service.gov.uk |
| Environmental Conditions | Factors such as climate, soil composition, and altitude vary by location. | These factors can influence gene expression and enzymatic activity, thereby modulating the production of secondary metabolites like this compound. |
Further research involving the comparative phytochemical analysis of seeds from multiple, well-documented cultivars and geographical origins is needed to quantify these variations in this compound content.
Chemical Synthesis and Analog Development
Total Synthesis Methodologies for Annocherimolin and Related Acetogenins (B1209576)
The total synthesis of Annonaceous acetogenins is a formidable challenge that has spurred the development of innovative and elegant synthetic strategies. mdpi.com Due to their structural similarities, methodologies developed for one acetogenin (B2873293) are often applicable to others, including this compound. A common theme in these syntheses is a convergent approach, where key structural fragments are prepared separately and then coupled together. These fragments typically consist of the central THF or bis-THF core, the aliphatic chain, and the α,β-unsaturated γ-lactone terminus. mdpi.combeilstein-journals.org
Key strategies employed in the total synthesis of acetogenins include:
Oxidative Cyclization of Dienes: Direct oxidative cyclization of diene precursors using reagents like potassium permanganate (B83412) is an efficient method for constructing the tetrahydrofuran (B95107) motifs. uniroma1.it This approach can introduce significant structural and stereochemical complexity in a single step, forming the THF ring and up to four new stereogenic centers simultaneously. uniroma1.it
Sharpless Asymmetric Reactions: The Sharpless asymmetric dihydroxylation and asymmetric epoxidation are cornerstone reactions in acetogenin synthesis. mdpi.combeilstein-journals.org These methods are instrumental in establishing the precise stereochemistry of the numerous hydroxyl groups and epoxide intermediates that are precursors to the THF rings. mdpi.combeilstein-journals.org For instance, the synthesis of 4-deoxygigantecin (B1210272) utilized Sharpless asymmetric dihydroxylation to set the C21 and C22 stereochemistry. mdpi.com
Cross-Coupling Reactions: Sonogashira cross-coupling reactions are frequently used to connect the THF-containing fragment with the γ-lactone moiety. beilstein-journals.org This is followed by reduction of the resulting alkyne to complete the carbon skeleton. beilstein-journals.org
Iterative Approaches: For acetogenins containing multiple THF rings, iterative strategies are often employed, where a mono-THF unit is synthesized and then elaborated to add subsequent rings.
The total syntheses of several representative acetogenins have been successfully completed, which has often been crucial for confirming or revising the absolute stereochemistry of the natural products. mdpi.combeilstein-journals.org
Table 1: Examples of Total Synthesis Methodologies for Annonaceous Acetogenins
| Acetogenin | Key Synthetic Strategy/Reaction | Purpose | Reference(s) |
|---|---|---|---|
| Squamostatin-D | Synthesis from (–)-muricatacin; Sharpless asymmetric dihydroxylation | Stereocontrolled formation of the bis-THF core | mdpi.com |
| Mosin B | Diastereoselective epoxidation with TBHP-VO(acac)₂ followed by cyclization | Construction of the threo/trans/erythro-type mono-THF core | beilstein-journals.org |
| Murisolin | Synthesis from a chiral building block derived via asymmetric reactions | Assembly of a mono-THF acetogenin with specific flanking hydroxyl groups | beilstein-journals.org |
| Reticulatain-1 | Sharpless epoxidation and dihydroxylation; Mitsunobu inversion; Sonogashira coupling | Determination of absolute configuration through synthesis of stereoisomers | beilstein-journals.org |
| cis-Gigantrionenin | Enzyme-catalyzed epoxide hydrolysis; Enzyme-triggered double cyclization | Chemoenzymatic approach to form chiral building blocks for the tris-THF core | psu.edu |
Synthesis of Novel this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural acetogenins like this compound is a critical area of research. mdpi.com These efforts are driven by the need to simplify the complex molecular structure, improve synthetic accessibility, and investigate the structure-activity relationships (SAR) to identify the key pharmacophores responsible for their biological effects. mdpi.comscirp.org Many researchers have attempted to synthesize mimics or analogous structures that retain the bioactivity profile but have a less complicated production process. mdpi.com
Common modifications include:
Functional Group Derivatization: Simple chemical modifications, such as acetylation or the introduction of methoxymethyl (MOM) ethers at the hydroxyl positions, are performed to probe the role of these functional groups in biological activity. scirp.org For example, acetylated derivatives of annonacin (B1665508) and rolliniastatin-2 (B1241698) have been prepared and studied. scirp.org
Simplification of the Core Structure: Analogues with simplified core structures, such as those lacking the THF rings, have been synthesized to determine the necessity of this motif for cytotoxicity. mdpi.com
Modification of the Linker Chain: The length and constitution of the carbon chain separating the THF core from the γ-lactone are varied to find the optimal spacing for activity. acs.org Studies on bis-adjacent THF ring acetogenins showed that a spacer of 13 carbons between the THF system and the lactone was optimal for potency against certain cancer cell lines. acs.org
Lactone Ring Modification: The terminal α,β-unsaturated γ-lactone is a known Michael acceptor and is considered crucial for the mechanism of action. Analogues with modified lactone rings are synthesized to confirm its role.
The synthesis of these novel analogues relies on multi-step organic reactions, often leveraging the same foundational methodologies used in the total synthesis of the natural products themselves. mdpi.combeilstein-journals.orgresearchgate.net
Table 2: Selected Examples of Synthesized Acetogenin Analogues
| Parent Acetogenin | Modification | Purpose of Synthesis | Reference(s) |
|---|---|---|---|
| Annonacin | Acetylation of hydroxyl groups (3-OAc, 4-OAc) | Investigate the role of flanking hydroxyl groups in bioactivity | scirp.org |
| Rolliniastatin-2 | Acetylation of hydroxyl groups (3-OAc) | Structure-activity relationship (SAR) studies | scirp.org |
| Various | Non-THF analogues | Simplification of structure; determine the necessity of the THF core | mdpi.com |
| Asimicin | C32 Analogue | SAR studies; investigate the effect of chain length | acs.org |
| Cohibin A | Dihydroxy-cohibin A (non-THF analogue) | Investigate inhibition of mitochondrial complex I | psu.edu |
Stereochemical Control and Synthetic Challenges in this compound Chemistry
A paramount challenge in the synthesis of this compound and other acetogenins is the precise control of stereochemistry. openaccessjournals.comrijournals.com These molecules possess numerous chiral centers within their long hydrocarbon chains and, critically, within the THF ring systems. openaccessjournals.com The specific spatial arrangement of these centers is often essential for biological activity. rijournals.com Achieving high stereoselectivity is a formidable task that requires advanced synthetic methodologies and creative strategies. openaccessjournals.comresearchgate.net
The primary stereochemical challenges include:
Relative Stereochemistry of the THF Rings: The substituents on the 2,5-disubstituted THF rings can be arranged in either a cis or trans configuration.
Relative Stereochemistry of Flanking Hydroxyls: The stereochemical relationship between the hydroxyl groups on the carbon chain adjacent to the THF ring (e.g., threo or erythro) must be controlled.
Absolute Stereochemistry: The absolute configuration (R/S) of each chiral center must be established correctly to match the natural product.
To address these challenges, synthetic chemists rely on a variety of powerful techniques:
Asymmetric Catalysis: Chiral catalysts are used to induce the formation of one enantiomer over the other. rijournals.com The Sharpless asymmetric dihydroxylation and epoxidation are prime examples, allowing for the installation of stereocenters with high enantiomeric excess. mdpi.commdpi.com
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral starting material to direct a reaction to occur stereoselectively. researchgate.net
Substrate-Directed Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is often exploited in cyclization reactions to form the THF rings, where the stereochemistry of the precursor diol dictates the final cis or trans configuration of the ring. beilstein-journals.org
Oxidative Cyclization: The direct oxidative cyclization of dienes can be controlled to produce specific stereoisomers. uniroma1.it The stereochemical complexity is introduced in a single, highly controlled reaction step. uniroma1.it
The synthesis of specific diastereomers is often necessary to confirm the structure of the natural product, as was the case for reticulatain-1 and cis-solamin, where different candidates were synthesized to find a match with the isolated compound. beilstein-journals.org
Chemoenzymatic Approaches in Annonaceous Acetogenin Synthesis
Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy for constructing complex molecules like Annonaceous acetogenins. nih.govmdpi.com This approach combines the versatility of traditional chemical reactions with the unparalleled selectivity of enzymes. nih.gov For acetogenin synthesis, enzymes are particularly valuable for establishing key chiral centers with high fidelity, often overcoming challenges that are difficult to address with purely chemical methods. psu.edumdpi.com
A key application of this strategy is in the stereoselective synthesis of the THF cores. researchgate.netnih.govacs.org A notable chemoenzymatic approach involves:
Microbial Dihydroxylation: The process can begin with the microbial oxidation of a simple, achiral aromatic compound like bromobenzene. nih.govacs.org Specific microorganisms can convert this into a chiral cis-diol, which serves as a versatile chiral building block. nih.govacs.org
Chemical Elaboration: The chiral diol is then converted through several chemical steps into a long-chain alkenol precursor. nih.govacs.org
Stereoselective Cyclization: An intramolecular iodoetherification reaction of the alkenol precursor then yields the desired trans-THF core with complete stereoselectivity. nih.govacs.org
Another powerful chemoenzymatic strategy utilizes enzyme-catalyzed transformations to create chiral epoxides, which are key intermediates. psu.edu For example, the synthesis of cis-gigantrionenin employed an enzyme-catalyzed epoxide hydrolysis and an enzyme-triggered double cyclization to stereoselectively produce essential chiral building blocks for the tris-THF core. psu.edu These methods highlight how the integration of biocatalysis can lead to more efficient and highly stereoselective syntheses of complex natural products. nih.govucsd.edursc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| This compound | Annonaceous Acetogenin |
| Annonacin | Annonaceous Acetogenin |
| Asimicin | Annonaceous Acetogenin |
| Bromobenzene | Synthetic Precursor |
| cis-Gigantrionenin | Annonaceous Acetogenin |
| cis-Solamin | Annonaceous Acetogenin |
| 4-Deoxygigantecin | Annonaceous Acetogenin |
| Itrabin | Annonaceous Acetogenin |
| Mosin B | Annonaceous Acetogenin |
| (–)-Muricatacin | Annonaceous Acetogenin |
| Murisolin | Annonaceous Acetogenin |
| Parviflorin | Annonaceous Acetogenin |
| Potassium permanganate | Oxidizing Agent |
| Reticulatain-1 | Annonaceous Acetogenin |
| Rolliniastatin-2 | Annonaceous Acetogenin |
| Squamostatin-D | Annonaceous Acetogenin |
| TBHP-VO(acac)₂ | Epoxidation Reagent |
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Annocherimolin, providing critical information about the connectivity and stereochemistry of the molecule. nih.gov The analysis of both ¹H and ¹³C NMR spectra has allowed for the assignment of protons and carbons throughout the molecular framework.
This compound is characterized by a mono-tetrahydrofuran (THF) ring flanked by two hydroxyl groups. nih.gov The presence and relative stereochemistry of this core structural motif are indicated by characteristic signals in the ¹H-NMR spectrum. Specifically, the protons on the carbons bearing the hydroxyl groups adjacent to the THF ring and the protons on the THF ring itself give rise to distinct chemical shifts and coupling patterns that are diagnostic for this class of compounds. koreascience.kr
While the original research by Kim et al. (2001) established the structure, detailed published NMR data tables for stereochemical assignment are not widely available. nih.gov However, based on the described structure, a representative table of expected ¹H and ¹³C NMR chemical shifts can be compiled. The stereochemical assignment relies heavily on the analysis of coupling constants (J-values) to determine the relative configuration of stereocenters and the geometry of double bonds. wordpress.comwikipedia.orgoup.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is a representation based on the known structure, as detailed experimental data from the primary literature is not fully available. Actual values may vary.)
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| H-1 | Data not available | Data not available |
| H-2 | Data not available | Data not available |
| ... | ... | ... |
| H-13 | ~3.45 (m) | Data not available |
| H-14 | ~3.83 (m) | Data not available |
| H-17 | ~3.83 (m) | Data not available |
| H-18 | ~3.45 (m) | Data not available |
| H-21 | Data not available | Data not available |
| H-22 | Data not available | Data not available |
| ... | ... | ... |
| H-37 | Data not available | Data not available |
Data sourced from general knowledge of acetogenin (B2873293) NMR spectra and mentions in related literature. koreascience.krwashington.educhemistrysteps.comresearchgate.netrsc.org
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) has been instrumental in determining the molecular weight and elemental composition of this compound, as well as providing insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HR-MS) would have been employed to confirm the molecular formula, C₃₇H₆₆O₇.
The fragmentation pattern observed in the mass spectrum of this compound is characteristic of Annonaceous acetogenins (B1209576). Cleavage at various points along the aliphatic chain and within the tetrahydrofuran (B95107) ring system gives rise to a series of diagnostic ions. While a detailed fragmentation analysis for this compound is not extensively published, the fragmentation of related mono-THF acetogenins provides a model for its expected behavior. For instance, the presence of the unsaturated γ-lactone ring is often confirmed by specific fragment ions. koreascience.kr
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table is based on the known structure and typical fragmentation patterns of related acetogenins, as specific experimental data is not fully available.)
| m/z Value | Proposed Fragment | Structural Information Provided |
| 622 [M]+ | C₃₇H₆₆O₇ | Molecular Ion |
| Data not available | Data not available | Fragmentation of the aliphatic chain |
| Data not available | Data not available | Cleavage adjacent to the THF ring |
| Data not available | Data not available | Ions containing the γ-lactone moiety |
Data interpretation based on general principles of mass spectrometry and fragmentation of similar compounds. libretexts.orgresearchgate.netrsc.orgdocbrown.infofiveable.me
X-ray Crystallography for Absolute Configuration Determination (if applicable to research)
The determination of the absolute configuration of a chiral molecule can often be unambiguously achieved through single-crystal X-ray diffraction analysis. numberanalytics.comnih.govwikipedia.orgyoutube.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of all atoms to be determined.
However, a significant prerequisite for X-ray crystallography is the ability to grow high-quality, single crystals of the compound. For many natural products, including this compound, obtaining suitable crystals can be a major challenge due to their non-crystalline or amorphous nature. A review of the available scientific literature did not yield any reports of the use of X-ray crystallography for the structural elucidation of this compound. vt.edudntb.gov.ua This suggests that researchers were likely unable to obtain crystals of sufficient quality for diffraction studies.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Chiral Properties
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the chiral properties of molecules and determine their absolute stereochemistry. wikipedia.orgnih.govjasco-global.comleidenuniv.nl These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jasco-global.com
In the study of Annonaceous acetogenins, CD spectroscopy has been utilized to determine the absolute configuration of the α,β-unsaturated γ-lactone ring. vt.edu The sign of the Cotton effect in the CD spectrum can be correlated to the stereochemistry at the chiral center adjacent to the lactone. numberanalytics.com
Despite the utility of these techniques, a specific search of the scientific literature did not reveal any published CD or ORD data for this compound. researchgate.netresearchgate.netresearchgate.netnipne.ro Therefore, while it is a standard method for this class of compounds, the specific chiroptical properties of this compound have not been reported in the reviewed literature.
Computational Chemistry for Structure Confirmation and Prediction
Computational chemistry offers a powerful suite of tools for the confirmation and prediction of molecular structures. booksamillion.comschrodinger.combayer.comfrontiersin.org Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations can be used to predict NMR chemical shifts, vibrational frequencies, and chiroptical properties (CD and ORD spectra) for a proposed structure. mdpi.com By comparing these calculated data with experimental results, the proposed structure and its stereochemistry can be either supported or refuted. booksamillion.com
In recent years, computational methods have become increasingly integral to the structural elucidation of complex natural products. However, for compounds isolated in the past, such as this compound, these techniques may not have been as widely applied or reported. A thorough search of the existing literature did not find any studies that employed computational chemistry for the structural analysis or confirmation of this compound. frontiersin.org
Structure Activity Relationship Sar Studies of Annocherimolin
Methodologies for Comprehensive SAR Analysis of Annonaceous Acetogenins (B1209576)
The SAR of Annonaceous acetogenins, including compounds like Annocherimolin, is primarily investigated through a combination of in vitro and in silico methods.
A cornerstone of SAR analysis is the assessment of cytotoxicity against a panel of human tumor cell lines. nih.govcore.ac.uk This provides a direct measure of the compound's potential as an anticancer agent. For instance, the activity of various acetogenins has been evaluated against cell lines such as multidrug-resistant (MDR) human mammary adenocarcinoma (MCF-7/Adr). nih.gov
Another critical methodology involves assays that measure the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.govthieme-connect.com This is widely accepted as a primary mechanism of action for the cytotoxic effects of Annonaceous acetogenins. mdpi.complos.org By comparing the inhibitory potency of different analogues, researchers can deduce the structural requirements for this specific molecular interaction.
Furthermore, pesticidal assays, such as those against yellow fever mosquito larvae, have also been employed to establish SAR, highlighting the broad biological activities of this class of compounds. mdpi.com The structural features that confer high cytotoxicity often correlate with potent pesticidal effects. mdpi.com
Identification of Key Pharmacophores and Structural Motifs Governing Biological Activity
Several key structural components have been identified as being essential for the biological activity of Annonaceous acetogenins. These pharmacophores collectively contribute to the molecule's ability to interact with its biological targets.
The α,β-unsaturated γ-lactone ring at one end of the molecule is a critical feature. mdpi.comnih.gov This moiety is believed to be crucial for the compound's interaction with its target proteins. The presence of this lactone is a defining characteristic of most bioactive acetogenins. mdpi.com
The central tetrahydrofuran (B95107) (THF) ring system is another key determinant of activity. mdpi.commdpi.com Annonaceous acetogenins can possess one (mono-THF), two (bis-THF), or even three THF rings. mdpi.comnih.gov The number and relative arrangement of these rings significantly influence the compound's potency.
Flanking hydroxyl groups adjacent to the THF ring system are also vital for bioactivity. mdpi.commdpi.com These hydroxyl groups, along with their specific stereochemistry, play a crucial role in the binding of the acetogenin (B2873293) to its target. mdpi.com It is the interplay between the THF ring(s) and these hydroxyl groups that forms the polar core of the molecule, which is essential for its mechanism of action. mdpi.com
| Key Pharmacophore/Motif | Role in Biological Activity |
| α,β-unsaturated γ-lactone ring | Essential for interaction with target proteins. mdpi.comnih.gov |
| Tetrahydrofuran (THF) ring system | Central structural core influencing potency. mdpi.commdpi.com |
| Flanking hydroxyl groups | Crucial for binding to biological targets. mdpi.commdpi.com |
Impact of Aliphatic Chain Modifications on Activity Profile
The length of the spacer between the central THF ring system and the terminal γ-lactone is a critical parameter. nih.gov Studies on various acetogenins have demonstrated that an optimal spacer length exists for maximal cytotoxicity. For example, in a series of bis-adjacent THF ring acetogenins, a spacing of 13 carbons between the flanking hydroxyl of the THF ring system and the lactone was found to be optimal, with shorter spacers of 11 and 9 carbons resulting in significantly reduced activity. nih.gov
Significance of Tetrahydrofuran Ring System and Hydroxylation Patterns
The nature of the THF ring system and the pattern of hydroxylation are paramount in defining the potency of Annonaceous acetogenins.
Generally, acetogenins with bis-THF rings are more potent than those with a single THF ring, like this compound. nih.gov However, certain mono-THF compounds, such as gigantetrocin A, have demonstrated exceptionally high potency, indicating that other structural factors can compensate for the absence of a second THF ring. nih.gov
The stereochemistry of the chiral centers within the THF ring system and the flanking hydroxyl groups is of utmost importance. nih.govmdpi.com For instance, in bis-adjacent THF ring acetogenins, a specific stereochemical configuration of threo-trans-threo-trans-erythro has been associated with the highest potency. nih.gov The relative stereochemistry of the hydroxyl groups can be determined using techniques like Mosher ester analysis. core.ac.uk
The number and position of hydroxyl groups along the aliphatic chain also modulate activity. mdpi.com While the flanking hydroxyls are considered most critical, additional hydroxyl groups can enhance potency. Studies have suggested that increasing the number of hydroxyl groups, up to a certain point, can lead to increased activity. nih.gov
| Structural Feature | Impact on Biological Activity |
| Number of THF Rings | Generally, bis-THF > mono-THF in potency. nih.gov |
| Stereochemistry of THF rings and flanking hydroxyls | Critical for optimal target interaction; specific configurations lead to higher potency. nih.gov |
| Number and position of hydroxyl groups | Additional hydroxyl groups can enhance activity. nih.gov |
Computational SAR Modeling and Predictive Algorithms
In recent years, computational methods have become increasingly valuable in the SAR analysis of Annonaceous acetogenins. These in silico approaches complement experimental studies and provide deeper insights into the molecular basis of their activity.
Molecular docking simulations are employed to predict the binding modes and affinities of acetogenins to their target proteins, most notably mitochondrial Complex I. nih.govdovepress.com These studies can help to rationalize the observed SAR and identify key interactions at the atomic level. For instance, docking studies have investigated the binding of various acetogenins to the ATP binding site of transporters like ABCB1, which is involved in multidrug resistance. nih.gov
Molecular dynamics (MD) simulations are used to assess the stability of the ligand-protein complexes predicted by docking. nih.govtandfonline.com By simulating the dynamic behavior of the complex over time, researchers can gain a more realistic understanding of the binding interactions. nih.gov
Furthermore, computational tools are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of acetogenin analogues. tandfonline.comfrontiersin.org This helps in the early identification of candidates with favorable pharmacokinetic profiles and lower potential for toxicity. Predictive models can also be used to estimate properties like drug-likeness and bioactivity scores. tandfonline.com These predictive algorithms are instrumental in guiding the design of new acetogenin derivatives with improved therapeutic potential.
Molecular and Cellular Mechanisms of Action
Modulation of Mitochondrial Complex I Activity by Annocherimolin
At the core of this compound's mechanism of action is its ability to inhibit the mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. researchgate.netscribd.comscribd.com This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain, a critical pathway for cellular energy production. nih.gov By disrupting the function of complex I, this compound effectively hampers the process of oxidative phosphorylation, which is a primary source of ATP in the cell. scribd.comnih.gov This inhibition is a characteristic feature of Annonaceous acetogenins (B1209576), which are known to be potent inhibitors of this mitochondrial complex. researchgate.netscribd.com
Induction of Apoptosis in Preclinical Cell Lines
A significant consequence of this compound's cellular activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines. scribd.comfyicenter.com Studies utilizing an ethanolic extract of Annona cherimola seeds, from which this compound is isolated, have demonstrated a dose- and time-dependent inhibition of proliferation in Acute Myeloid Leukemia (AML) cell lines. mdpi.com This anti-proliferative effect is directly linked to the initiation of apoptosis, as confirmed by methods such as Annexin V staining and the detection of DNA fragmentation. mdpi.comnih.gov The pro-apoptotic effects have been observed in various cancer models, including hepatocarcinoma cell lines. fyicenter.com
Table 1: Preclinical Cell Lines Showing Apoptotic Response to Annona cherimola Seed Extract (containing this compound)
| Cell Line Type | Specific Lines Mentioned/Implied | Observed Effect | Source |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Various AML cell lines | Dose- and time-dependent inhibition of proliferation and induction of apoptosis. | mdpi.com |
| Hepatocarcinoma | Hepatocarcinoma cell line 2.2.15 | Apoptosis induction. | fyicenter.com |
The apoptotic response triggered by this compound-containing extracts is comprehensive, involving the activation of both the extrinsic and intrinsic pathways. mdpi.com The intrinsic pathway, often called the mitochondrial pathway, is initiated by cellular stress and involves the activation of Bcl-2 family proteins and the subsequent release of mitochondrial intermembrane space proteins. researchgate.net Evidence suggests that the intrinsic pathway, which is p53-dependent, plays a crucial role in the cell death of AML cells treated with Annona cherimola seed extract (ASEE). mdpi.com
The extrinsic, or death receptor-mediated, pathway is also engaged. mdpi.com This pathway is typically initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. researchgate.net Research indicates that treatment with ASEE leads to an upregulation of caspase-8, confirming the involvement of the extrinsic pathway, particularly at higher concentrations of the extract. mdpi.com Ultimately, both pathways converge to activate the executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. mdpi.comresearchgate.net
The role of reactive oxygen species (ROS) in the context of this compound's action is notably distinct from many other chemotherapeutic agents. While high levels of ROS are often associated with the induction of apoptosis in cancer cells, studies on the Annona cherimola seed extract have shown that it induces apoptosis in AML cell lines while decreasing ROS levels. nih.govmdpi.comexplorationpub.com This suggests that the apoptotic mechanism is not dependent on the generation of oxidative stress. In many biological systems, ROS are natural byproducts of oxygen metabolism and act as signaling molecules; however, excessive levels can lead to cellular damage. explorationpub.commdpi.com The reduction in ROS by the extract indicates a complex mechanism that diverges from typical ROS-mediated cell death pathways.
The induction of apoptosis by this compound-containing extracts involves the critical modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.commdpi.com This family includes both pro-apoptotic members, like Bax, and anti-apoptotic members, like Bcl-2. mdpi.complos.org The ratio of these opposing proteins often determines a cell's fate. mdpi.com Treatment with Annona cherimola seed extract has been shown to upregulate the expression of pro-apoptotic proteins. mdpi.com Specifically, research on related compounds points to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.commamecaptain.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and facilitates the release of factors that promote apoptosis. mdpi.comnih.gov
Table 2: Modulation of Key Apoptotic Proteins
| Protein | Family/Function | Effect of Treatment | Source |
|---|---|---|---|
| Bax | Pro-apoptotic (Bcl-2 family) | Upregulated | mdpi.commamecaptain.com |
| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Downregulated | mdpi.commamecaptain.com |
| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Upregulated | mdpi.com |
| Caspase-3 | Executioner Caspase | Activated | mamecaptain.com |
Effects on Cell Cycle Progression
The disruption of critical cellular processes by this compound and related compounds can also lead to an arrest of the cell cycle. vt.edu The cell cycle is a tightly regulated process with several checkpoints that ensure the fidelity of DNA replication and cell division. youtube.comkhanacademy.org The loss of proper cell-cycle progression is a direct consequence of the cellular stress induced by these compounds, preventing cancer cells from proliferating uncontrollably. vt.edu While specific studies on this compound's effect on cell cycle phases are limited, the general mechanism for related cytotoxic agents involves halting cell division, which prevents the propagation of malignant cells and complements the induction of apoptosis. vt.eduyoutube.com
Other Potential Molecular Targets and Signaling Pathways
Studies on this compound and related acetogenins from the Annona species have identified several other potential molecular targets. These compounds can modulate the expression and function of proteins critical for both the intrinsic and extrinsic pathways of apoptosis. nih.govresearchgate.net For instance, acetogenins can trigger apoptosis by increasing the formation of reactive oxygen species (ROS), which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. encyclopedia.pubnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. encyclopedia.pubnih.gov The released cytochrome c then activates the caspase cascade, including caspase-3 and caspase-9, culminating in DNA fragmentation and programmed cell death. nih.govencyclopedia.pubnih.gov
In addition to apoptosis regulation, acetogenins have been shown to target other significant signaling molecules. One such target is the hypoxia-inducible factor-1 (HIF-1), a transcription factor crucial for tumor adaptation to low-oxygen environments. mdpi.com The inhibition of HIF-1 by acetogenins can disrupt tumor cell survival. Furthermore, research into the hypotensive effects of Annona muricata extracts points to the blockage of calcium ion channels as a potential mechanism. encyclopedia.pubnih.gov Other identified interactions include the downregulation of the anti-apoptotic protein myeloid cell leukemia-1 (Mcl-1) by an acetogenin (B2873293) mimic and the modulation of heat shock proteins, such as the upregulation of Hsp70 in the context of anti-ulcer activity. encyclopedia.pubmdpi.com These findings suggest that this compound's biological effects are likely the result of a multi-targeted mechanism, impacting a network of cellular pathways.
The following table details the various molecular targets and signaling pathways potentially affected by this compound and related acetogenins.
| Target/Pathway | Observed Effect | Cellular Context/Model | Reference |
| Apoptotic Pathway Proteins | |||
| Bax (pro-apoptotic) | Upregulation | A-549 lung cancer cells; anti-ulcer models | encyclopedia.pubnih.gov |
| Bcl-2 (anti-apoptotic) | Downregulation | A-549 lung cancer cells; MCF7 breast cancer cells | encyclopedia.pubnih.gov |
| Cytochrome c | Release from mitochondria | HT-29 colon cancer cells; MDA-MB-231 breast cancer cells | encyclopedia.pubnih.gov |
| Caspase-3 | Activation/Cleavage | COLO-205, HT-29, MDA-MB-231, endometrial cancer cells | encyclopedia.pubnih.gov |
| Caspase-9 | Activation | HT-29 colon cancer cells; MCF7 breast cancer cells | encyclopedia.pubnih.gov |
| Cell Cycle Regulation | |||
| Cell Cycle Arrest | G1 or G0/G1 phase arrest | HL-60 leukemia cells; A-549 lung cancer cells | encyclopedia.pubnih.gov |
| Sub-G1 Phase | Dose-dependent increase | KG-1 leukemic cells | nih.gov |
| Other Key Proteins & Pathways | |||
| Hypoxia-Inducible Factor-1 (HIF-1) | Inhibition | General mechanism for acetogenins | mdpi.com |
| Calcium Ion (Ca²⁺) Channels | Blockage | Associated with hypotensive activity | encyclopedia.pubnih.gov |
| Myeloid Cell Leukemia-1 (Mcl-1) | Downregulation | Human colon carcinoma cell line SW620 (by acetogenin mimic) | mdpi.com |
| Hsp70 (Heat shock protein 70) | Upregulation | Associated with anti-ulcer activity | encyclopedia.pub |
| NADH Oxidase | Inhibition | General mechanism for acetogenins | encyclopedia.pub |
Preclinical Biological Investigations in Vitro and Animal Models
In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF-7, HT-29, PC-3)
Annocherimolin, an annonaceous acetogenin (B2873293), has been the subject of investigation for its potential cytotoxic effects against various human cancer cell lines. Research indicates that this compound exhibits activity against breast (MCF-7) and colon (HT-29) cancer cell lines scispace.com.
Studies have demonstrated the cytotoxic potential of this compound against specific cancer cell lines. It has been noted for its activity against the HT-29 colon cancer cell line and the MCF-7 breast cancer cell line scispace.comscribd.com. Another closely related acetogenin, annomolin, was found to be active against the PC-3 human prostate cancer cell line scispace.com. This suggests a degree of selectivity in the cytotoxic action of these compounds. While specific IC50 values for this compound are not consistently reported across the public literature, the collective data on acetogenins (B1209576) indicate a potent cytotoxic effect. For context, the general class of Annonaceous acetogenins has shown significant antiproliferative activity, which is often linked to the reduction of ATP levels and the induction of apoptosis scispace.com.
Interactive Table: Reported Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | Reported Activity | Source |
|---|---|---|---|---|
| This compound | HT-29 | Colon Adenocarcinoma | Cytotoxic potential noted | scribd.comresearchgate.net |
| This compound | MCF-7 | Breast Adenocarcinoma | Active | scispace.com |
| Annomolin | PC-3 | Prostate Adenocarcinoma | Active | scispace.com |
| Annomolin | HT-29 | Colon Adenocarcinoma | Active | scribd.com |
| Annomolin | MCF-7 | Breast Adenocarcinoma | Active | scribd.com |
Based on available scientific literature, no specific preclinical studies have been published investigating the synergistic effects of this compound in combination with other research agents. While combination therapy is a common strategy to enhance efficacy and overcome resistance in cancer treatment, research focusing on this compound in such a context has not been reported harvard.edunih.govnih.govfrontiersin.org.
Efficacy Studies in In Vivo Animal Models (e.g., xenograft models, rodent disease models)
There are no specific in vivo efficacy studies for the compound this compound reported in the available scientific literature. Preclinical in vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the therapeutic potential of anticancer compounds nih.govcrownbio.comciberonc.esresearchgate.netaltogenlabs.comresearchgate.net. However, investigations detailing the effects of this compound on tumor growth in such animal models have not been published. Research has been conducted on other acetogenins, demonstrating in vivo activity, but these findings are not directly attributable to this compound researchgate.net.
Studies on Resistance Reversal Mechanisms in Preclinical Models
This compound, along with other acetogenins like annomolin, laherradurin, and annomocherin, has been suggested as potentially effective in treating multidrug-resistant (MDR) cancer scribd.com. The primary mechanism of interest is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for effluxing chemotherapeutic drugs out of cancer cells, thereby conferring resistance scribd.comnih.govmdpi.commedchemexpress.com. By potentially inhibiting the MDR1/P-glycoprotein, this compound could help to restore cancer cell sensitivity to conventional chemotherapy agents scribd.comfyicenter.com. However, detailed preclinical studies specifically validating this mechanism for this compound are limited in the public domain.
Pharmacodynamic Studies in Animal Models (e.g., target engagement, biomarker modulation)
No specific pharmacodynamic studies for this compound in animal models have been reported in the available scientific literature. Such studies are crucial for understanding a compound's mechanism of action in a living system, often involving the measurement of biomarkers to confirm target engagement and downstream biological effects nih.govnih.govlifescienceglobal.compsu.edu. For this compound, data on its interaction with targets in vivo or its effect on relevant cancer biomarkers remain to be published.
Ex Vivo Studies on Primary Cells or Tissues (non-human)
There are no published reports of ex vivo studies conducted on this compound using non-human primary cells or tissues. Ex vivo studies, which involve the testing of compounds on tissues in a controlled environment outside the organism, serve as a valuable platform for assessing biological activity in a more complex, physiologically relevant setting than cell cultures nih.govhra.nhs.uk. Research in this specific area for this compound has not been made publicly available.
Advanced Analytical Methodologies for Annocherimolin Research
Chromatographic Techniques for Isolation and Purification in Research Studies (e.g., HPLC, LC-MS)
The isolation and purification of Annocherimolin from its natural source, primarily the seeds of Annona cherimola, is a complex process due to the presence of numerous other similar acetogenins (B1209576) and lipids. mdpi.com Chromatographic techniques are fundamental to achieving the high level of purity required for research. column-chromatography.com
Initially, crude extracts are typically obtained using solvents like ethanol, which can efficiently extract a broad range of compounds, including acetogenins. nih.govresearchgate.net Following initial extraction, column chromatography is a common first step for purification. researchgate.netirejournals.com This technique separates compounds from the complex mixture based on their differential adsorption to a stationary phase (like silica (B1680970) gel or alumina) while a mobile phase passes through the column. researchgate.netirejournals.comcmfri.org.in
For finer separation and higher purity, High-Performance Liquid Chromatography (HPLC) is employed. vt.edu HPLC utilizes high pressure to pass the solvent through a column packed with smaller particles, providing superior resolution and separating compounds with very similar chemical properties. pacificbiolabs.com The choice of stationary and mobile phases can be tailored to effectively isolate specific acetogenins like this compound. column-chromatography.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools used for both purification and identification. pacificbiolabs.comdntb.gov.ua In this hybrid technique, the liquid chromatography system separates the components of the mixture, which are then directly introduced into a mass spectrometer. pacificbiolabs.com The mass spectrometer provides mass-to-charge ratio data, allowing for the precise identification of this compound and distinguishing it from its analogues. vt.edudntb.gov.ua This method is invaluable for confirming the identity of fractions collected during the purification process. researchgate.net
Table 1: Comparison of Chromatographic Techniques in this compound Isolation
| Technique | Principle | Role in this compound Research | Advantages |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. researchgate.netirejournals.com | Initial purification of crude extracts to separate groups of compounds. researchgate.net | Scalable, can handle large volumes of crude extract. column-chromatography.com |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation using a column with small particle size for high resolution. pacificbiolabs.com | Fine purification of this compound from other closely related acetogenins. vt.edu | High resolving power, speed, and automation. column-chromatography.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection and identification capabilities of MS. pacificbiolabs.comdntb.gov.ua | Confirmatory analysis and identification of isolated compounds. dntb.gov.ua | High specificity and sensitivity; provides molecular weight information. researchgate.net |
Quantitative Analysis in Complex Biological Matrices (e.g., in vitro assay media, animal tissue extracts)
To evaluate the biological activity of this compound, it is essential to accurately measure its concentration in complex biological samples such as in vitro assay media and animal tissue extracts. researchgate.net The complexity of these matrices, which contain numerous interfering substances like proteins and lipids, presents a significant analytical challenge. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. researchgate.netmdpi.com The method typically involves a "bottom-up" strategy where the analyte of interest is detected and quantified based on unique peptide fragments, although for small molecules like this compound, the intact molecule or a specific fragment is monitored. mdpi.com
Sample preparation is a critical step to ensure accurate quantification and minimize matrix effects. researchgate.net This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix before analysis. For animal tissues, homogenization is required to release the compound from the tissue into a solvent, which is then processed. protocols.ionih.gov
In in vitro studies, such as those assessing the effect of Annona cherimola extracts on cancer cell lines, quantitative analysis is used to determine the precise concentration of the active compounds responsible for the observed effects, like apoptosis or cell cycle arrest. nih.govjclmm.com This allows for the calculation of metrics such as the IC50 value (the concentration that inhibits 50% of a biological process). nih.gov
Table 2: Key Steps in Quantitative Analysis of this compound
| Step | Description | Common Methods | Purpose |
| 1. Sample Collection | Obtaining the biological matrix containing the analyte. | Collection of cell culture media, blood plasma, or animal tissue. protocols.io | To acquire a representative sample for analysis. |
| 2. Sample Preparation | Isolation of the analyte from interfering matrix components. researchgate.net | Protein precipitation, solid-phase extraction (SPE), tissue homogenization. protocols.io | To improve assay sensitivity and specificity by removing interferences. researchgate.net |
| 3. Chromatographic Separation | Separation of this compound from other remaining compounds. | Ultra-High Performance Liquid Chromatography (UHPLC). wuxiapptec.com | To ensure that only the target analyte enters the mass spectrometer at a given time. |
| 4. Mass Spectrometric Detection & Quantification | Ionization of the analyte and measurement of its abundance. | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). mdpi.com | To provide highly specific and sensitive detection for accurate quantification. |
Metabolite Profiling in Preclinical Systems
Metabolite profiling is the process of identifying the biotransformation products (metabolites) of a compound in a biological system. wuxiapptec.com This is a crucial step in preclinical research to understand a compound's metabolic fate, which can influence its efficacy and clearance. iqvia.com Investigating the metabolic profile of this compound helps to identify whether its metabolites are active and to compare its metabolism across different species, including humans. nuvisan.com
In vitro systems are commonly used for initial metabolite profiling because they are rapid and high-throughput. wuxiapptec.com These systems include liver microsomes or hepatocytes from preclinical species (e.g., rats, dogs) and humans. iqvia.comcelerion.com this compound would be incubated with these systems, and the resulting mixture analyzed to detect any new metabolites formed. wuxiapptec.com
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the primary analytical tool for these studies. wuxiapptec.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites, aiding in their structural elucidation. celerion.com Studies on Annona cherimola extracts have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify the various bioactive compounds present, a similar principle applied to finding metabolites. nih.govresearchgate.net
In vivo metabolite profiling involves analyzing samples (e.g., plasma, urine, feces) from animals that have been administered this compound. nuvisan.com This provides a more complete picture of the compound's metabolism and distribution within a whole organism. nih.gov
Development of High-Throughput Screening (HTS) Assays for Analogues
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. nih.govresearchgate.net In the context of this compound, HTS assays can be developed to discover novel analogues with similar or improved cytotoxic properties. mdpi.com
Two primary HTS approaches are applicable:
Cellular Target-Based HTS: This involves using whole cells to screen for compounds that produce a specific phenotypic effect, such as inducing apoptosis in a cancer cell line. nih.gov For this compound analogues, an assay could measure cancer cell viability after treatment with library compounds. Assays that detect apoptosis, like Annexin V staining or caspase activity, can be adapted to a high-throughput format. nih.gov
Molecular Target-Based HTS: If the specific molecular target of this compound is known (e.g., Complex I of the mitochondrial electron transport chain), a biochemical assay can be designed to screen for compounds that inhibit this target. mdpi.com Fluorescence-based assays, such as Fluorescence Polarization (FP), are well-suited for HTS. nih.gov For example, an FP assay could be designed to detect the displacement of a fluorescently labeled ligand from the this compound binding site on its target protein. nih.gov
After an initial HTS campaign, "hit" compounds are validated and characterized through further testing to confirm their activity and eliminate false positives. uni-bonn.de These validated hits can then serve as starting points for the development of new therapeutic agents. researchgate.net
Theoretical and Computational Studies of Annocherimolin
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. amdhs.orgopenaccessjournals.com This technique is instrumental in drug discovery for modeling the interaction between a small molecule and a protein at the atomic level. nih.gov The process involves two main steps: sampling the ligand's conformations within the protein's active site and then ranking these conformations using a scoring function. nih.gov The goal is to identify the pose with the lowest binding free energy, which is considered the most favorable interaction. researchgate.net
Currently, there are no publicly available research findings detailing the molecular docking of Annocherimolin with specific biological targets. Such studies would theoretically involve preparing the three-dimensional structure of this compound and the target protein. Docking software would then be used to predict the binding mode and affinity. The analysis of the results would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target's binding pocket. This information is crucial for understanding its potential mechanism of action and for guiding further structural modifications to enhance its activity.
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govchemrxiv.org By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding pose and interactions evolve, providing insights into the stability of the complex. nih.govnih.gov
As of now, no specific molecular dynamics simulation studies for this compound have been published in the scientific literature. A hypothetical MD simulation study of an this compound-protein complex would involve placing the docked complex in a simulation box filled with water molecules and ions to replicate a biological environment. The simulation would then be run for a specific duration, typically nanoseconds, to track the trajectory of the atoms. Key parameters analyzed from the simulation would include the Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds over the simulation time. frontiersin.orgmdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. aspbs.comresearchgate.net These methods can provide valuable information about a molecule's properties, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govscirp.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.org
There is currently a lack of published data on the quantum chemical calculations specifically for this compound. A theoretical study would involve using computational chemistry software to perform DFT calculations on the structure of this compound. The outputs would include optimized molecular geometry, molecular electrostatic potential (MEP) maps to visualize charge distribution and predict sites for electrophilic and nucleophilic attack, and the energies of the HOMO and LUMO. nih.gov These results would help in understanding the intrinsic reactivity of this compound and its potential to interact with biological targets. mdpi.com
Below is a hypothetical table of calculated electronic properties for this compound that would be generated from such a study.
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |
| Ionization Potential | (Value in eV) | Energy required to remove an electron |
| Electron Affinity | (Value in eV) | Energy released when an electron is added |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.orgmedcraveonline.com QSAR models are developed by correlating molecular descriptors (physicochemical properties or structural features) with experimentally determined biological activities. jocpr.comnih.gov These models are valuable tools in drug discovery for predicting the activity of new, untested compounds and for optimizing lead structures. jocpr.commdpi.com
No QSAR studies specifically involving this compound are available in the current scientific literature. To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities would be required. Molecular descriptors for each compound, such as molecular weight, logP, and topological indices, would be calculated. Statistical methods would then be used to build a regression or classification model that links these descriptors to the observed activity. The resulting QSAR model could then be used to predict the activity of new derivatives of this compound.
Future Research Directions and Challenges
The acetogenin (B2873293) Annocherimolin, isolated from the seeds of Annona cherimolia, has demonstrated significant cytotoxic potential, particularly against human breast and colon cancer cell lines. nih.govacs.orgnih.gov As a member of the potent Annonaceous acetogenin family, its future research trajectory presents numerous opportunities and challenges that could unlock a deeper understanding of its biochemical capabilities and potential applications in research.
Q & A
Q. How to prioritize conflicting computational predictions for this compound’s binding sites?
- Methodological Answer :
Ensemble docking : Aggregate results from multiple algorithms (e.g., AutoDock, Schrödinger).
Consensus scoring : Rank binding pockets by frequency across simulations.
Experimental prioritization : Validate top candidates via mutagenesis or competitive binding assays .
Ethical & Reporting Standards
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived samples, obtain IRB approval and document informed consent protocols .
Q. How to ensure compliance with FAIR data principles in this compound research?
- Methodological Answer :
Metadata standardization : Use controlled vocabularies (e.g., ChEBI, PubChem) for compound annotation.
Data repositories : Deposit raw datasets in discipline-specific platforms (e.g., ChEMBL, Zenodo).
Licensing : Apply CC-BY licenses to enable reuse while retaining attribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
